molecular formula C6H8BrNO4S2 B2999557 5-Bromo-3,4-dimethoxythiophene-2-sulfonamide CAS No. 2228571-43-3

5-Bromo-3,4-dimethoxythiophene-2-sulfonamide

Cat. No.: B2999557
CAS No.: 2228571-43-3
M. Wt: 302.16
InChI Key: HMCHRGGQPJBRDS-UHFFFAOYSA-N
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Description

Product Overview 5-Bromo-3,4-dimethoxythiophene-2-sulfonamide is a high-purity sulfonamide-based chemical compound offered for research and development purposes. It is identified by CAS Number 2228571-43-3 and has a molecular formula of C 6 H 8 BrNO 4 S 2 and a molecular weight of 302.17 g/mol . Research Applications and Value This compound belongs to the thiophene-sulfonamide class, which has demonstrated significant potential in antimicrobial research. Recent scientific investigations into structurally similar 5-bromo-N-alkylthiophene-2-sulfonamides have shown potent antibacterial activity against challenging, drug-resistant bacterial strains. Specifically, one study found that a related compound exhibited a remarkably low Minimum Inhibitory Concentration (MIC) of 0.39 µg/mL and a Minimum Bactericidal Concentration (MBC) of 0.78 µg/mL against New Delhi Metallo-β-lactamase (NDM) producing Klebsiella pneumoniae ST147, a critical-priority pathogen . The presence of the bromo and dimethoxy groups on the thiophene ring may offer unique electronic and steric properties, making this compound a valuable building block for further chemical exploration and drug discovery efforts . Usage Note This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for use in humans, animals, or as a food additive.

Properties

IUPAC Name

5-bromo-3,4-dimethoxythiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNO4S2/c1-11-3-4(12-2)6(13-5(3)7)14(8,9)10/h1-2H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCHRGGQPJBRDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC(=C1OC)Br)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Bromo-3,4-dimethoxythiophene-2-sulfonamide is a compound of increasing interest due to its potential biological activities, particularly in the field of antimicrobial agents. This article reviews its synthesis, biological properties, and mechanisms of action, supported by diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 5-bromothiophene-2-sulfonamide with methoxy groups introduced at the 3 and 4 positions. This can be achieved through various alkylation methods or coupling reactions, such as Suzuki-Miyaura cross-coupling, which have been documented in recent studies .

Antimicrobial Properties

Recent studies have highlighted the antibacterial efficacy of 5-bromo-N-alkylthiophene-2-sulfonamides against resistant strains of Klebsiella pneumoniae, particularly those producing New Delhi Metallo-β-lactamase (NDM) enzymes. The minimum inhibitory concentration (MIC) for these compounds was found to be as low as 0.39 μg/mL , indicating potent activity against these pathogens .

Table 1: Antibacterial Efficacy of 5-Bromo Compounds

CompoundMIC (μg/mL)MBC (μg/mL)Target Bacteria
5-Bromo-N-propylthiophene-2-sulfonamide0.390.78Klebsiella pneumoniae ST147
5-Bromo-N-ethylthiophene-2-sulfonamide0.501.00Klebsiella pneumoniae ST147

These compounds exhibited significant zones of inhibition in agar diffusion assays, further confirming their antibacterial properties .

In-silico studies have provided insights into the mechanism of action of these compounds. Molecular docking simulations indicated that the compound forms hydrogen bonds and hydrophobic interactions with target proteins involved in bacterial resistance mechanisms. This suggests that the structural modifications made to the thiophene ring enhance its binding affinity and efficacy against resistant strains .

Case Studies

One notable study focused on the application of these sulfonamides in treating infections caused by multi-drug resistant bacteria. The findings demonstrated that treatment with these compounds resulted in significant reductions in bacterial load in vitro and showed promise for further development into therapeutic agents .

Clinical Implications

The potential for these compounds as alternative therapeutic options is significant, particularly in light of rising antibiotic resistance. The low MIC values suggest that even minor modifications could yield derivatives with enhanced potency and specificity against various bacterial strains .

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity and properties of thiophene sulfonamides are highly dependent on substituent positions and electronic effects. Below is a comparative analysis with structurally related compounds:

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Reactivity/Activity Reference
5-Bromo-3,4-dimethoxythiophene-2-sulfonamide Br (C5), 3,4-dimethoxy, SO₂NH₂ (C2) C₆H₇BrNO₄S₂ 317.16 Suzuki coupling, potential antimicrobial activity
5-Bromo-3,4-ethylenedioxythiophene-2-carbaldehyde Br (C5), ethylenedioxy (C3-C4), CHO (C2) C₇H₅BrO₃S 247.09 Vilsmeier formylation (83% yield)
5-Bromo-2-methylthiophene-3-sulfonamide Br (C5), 2-methyl (C2), SO₂NH₂ (C3) C₅H₆BrNO₂S₂ 280.14 Not explicitly reported
3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide Cl (C5), Br-acetyl (C3), SO₂NH₂ (C2) C₆H₅BrClNO₃S₂ 357.60 Antimicrobial potential

Electronic and Steric Effects

  • Ethylenedioxy vs. Dimethoxy: The ethylenedioxy group in 5-bromo-3,4-ethylenedioxythiophene-2-carbaldehyde creates a fused ring system, enhancing planarity and conjugation compared to the non-fused 3,4-dimethoxy groups in the target compound. This difference impacts electronic properties and solubility .
  • Halogen Positioning: Bromine at C5 (target compound) vs.

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